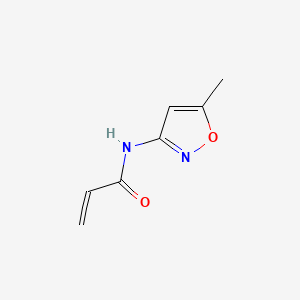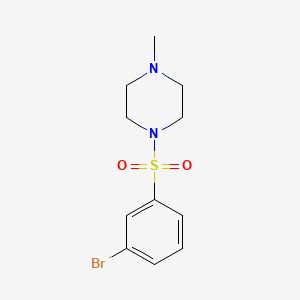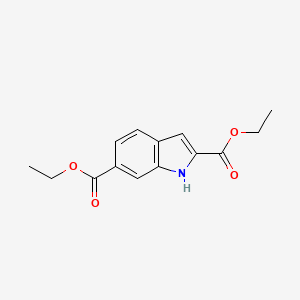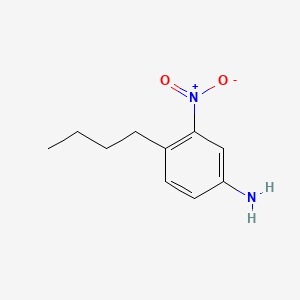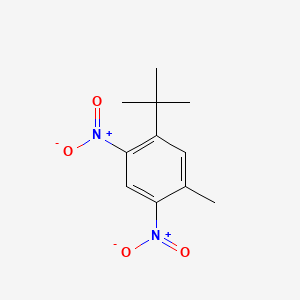![molecular formula C18H22ClNO4 B599674 tert-Butyl 6-chloro-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate CAS No. 1011482-37-3](/img/structure/B599674.png)
tert-Butyl 6-chloro-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chromanone derivatives, such as the one you’re asking about, are a class of compounds that belong to oxygen-containing heterocycles . They are often used as building blocks in designing drugs and exhibit a broad range of biological and pharmaceutical activities .
Synthesis Analysis
Chromanones can be synthesized through various methods. For instance, 2-Phenyl chroman-4-ones were synthesized by Pechmann condensation of substituted phenols with cinnamic acid in polyphosphoric acid . Another method involved Michael addition of acrylonitrile to phenols in the presence of K2CO3 in tert-butyl alcohol under reflux conditions, followed by cyclization of the resulting 3-aryloxypropanenitriles .Molecular Structure Analysis
The structure of chromanone derivatives consists of a benzene ring fused to a 2,3-dihydro-γ-pyranone ring . Unlike chromone, chromanone has a single C2–C3 bond .Chemical Reactions Analysis
Chromanones can undergo various chemical reactions. For example, they can participate in Michael addition reactions with acrylonitrile in the presence of K2CO3 in tert-butyl alcohol under reflux conditions .Scientific Research Applications
Synthesis of Spirocyclic Oxindole Analogue
Specific Scientific Field
Summary of the Application
Spirocyclic oxindole analogues are key building blocks for drug discovery as they exhibit a variety of interesting biological activities .
Methods of Application or Experimental Procedures
The key steps in the synthesis of a spirocyclic oxindole analogue are dianion alkylation and cyclization of ethyl 2-oxindoline-5-carboxylate and demethylation of the resulting spirocyclic oxindole .
Results or Outcomes
The target compound was obtained in an overall yield of 35% over eight steps without resorting to chromatographic purification .
Chemical and Biological Studies of 4-Chromanone Derivatives
Specific Scientific Field
Summary of the Application
4-Chromanone derivatives constitute a major class of six-membered heterocyclic compounds and exhibit a broad range of biological and pharmaceutical activities .
Methods of Application or Experimental Procedures
4-Chromanones were synthesized via Michael addition of acrylonitrile to phenols in the presence of K2CO3 in tert-butyl alcohol under reflux conditions, followed by cyclization of the resulting 3-aryloxypropanenitriles in trifluoroacetic acid in the presence of trifluoromethanesulfonic acid .
Results or Outcomes
4-Chromanone-derived compounds play an important role as building blocks in designing drugs. They exhibit a broad range of biological and pharmaceutical activities such as antibiotic, antiparasitic, anticancer, and anti-HIV activities and act as SIRT2 inhibitors .
Safety And Hazards
The safety and hazards associated with chromanone derivatives can vary widely depending on their specific structure. For example, tert-butyl chloride, a related compound, is classified as a highly flammable liquid and vapor . It’s important to handle such compounds with care, using appropriate personal protective equipment and following safety protocols .
Future Directions
properties
IUPAC Name |
tert-butyl 6-chloro-4-oxospiro[3H-chromene-2,4'-piperidine]-1'-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClNO4/c1-17(2,3)24-16(22)20-8-6-18(7-9-20)11-14(21)13-10-12(19)4-5-15(13)23-18/h4-5,10H,6-9,11H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUSWDSAVXRAHNN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC(=O)C3=C(O2)C=CC(=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50678056 |
Source


|
| Record name | tert-Butyl 6-chloro-4-oxo-3,4-dihydro-1'H-spiro[1-benzopyran-2,4'-piperidine]-1'-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50678056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 6-chloro-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate | |
CAS RN |
1011482-37-3 |
Source


|
| Record name | tert-Butyl 6-chloro-4-oxo-3,4-dihydro-1'H-spiro[1-benzopyran-2,4'-piperidine]-1'-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50678056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

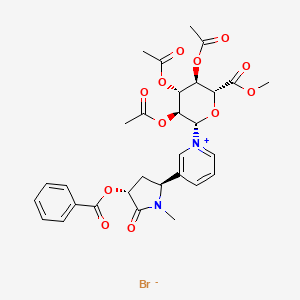
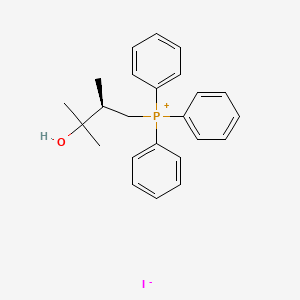
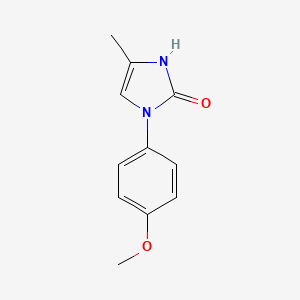
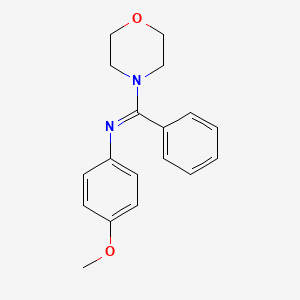
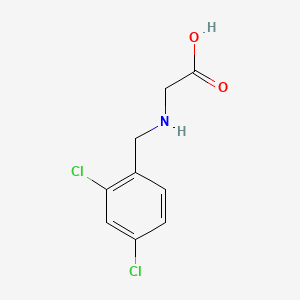
![3-(4-Chlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B599600.png)
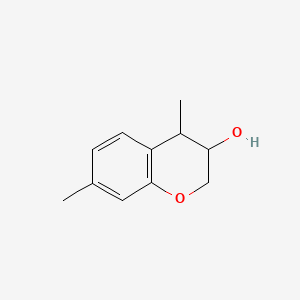
![1,4-Dimethylbenzo[F]quinolin-4-ium](/img/structure/B599602.png)
